7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
Description
7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one (C₁₃H₁₃NO) is a polycyclic indole derivative characterized by a fused seven-membered cycloheptene ring and a bicyclic indole core. Its crystal structure (monoclinic system, space group P2₁/c) features a unit cell with dimensions a = 14.0914 Å, b = 8.0883 Å, c = 9.2503 Å, and β = 108.937°, resulting in a cell volume of 997.24 ų . The cycloheptene ring adopts a slightly distorted boat conformation, while the benzene and pyrrole rings form a dihedral angle of 1.05° . Intermolecular N–H···O hydrogen bonds create centrosymmetric dimers, and weak C–H···π interactions stabilize the crystal lattice .
This compound serves as a scaffold for synthesizing bioactive derivatives, particularly in antimicrobial and antitumor research .
Properties
IUPAC Name |
7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIOOOPODSRCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with cycloheptanone in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or cycloheptane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include substituted indoles, fully saturated cycloheptane derivatives, and various functionalized analogs that can be further utilized in synthetic applications .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities. Research indicates that derivatives of tetrahydrocyclohepta[b]indol-6(5H)-one exhibit various pharmacological properties:
- Anticancer Activity : Studies suggest that compounds with similar structures may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, analogs have shown effectiveness against various cancer cell lines by inducing cytotoxicity .
- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes and enzymes, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be used to synthesize more complex indole derivatives through various chemical reactions such as cyclization and functional group transformations .
- Reactivity Studies : Its unique structure allows researchers to study reaction mechanisms involving indole and cycloheptane functionalities, contributing to the understanding of organic reaction pathways .
Material Science
The compound's properties may also extend to material science applications:
- Polymer Chemistry : Due to its reactive sites, it can be utilized in the development of specialty polymers or as a cross-linking agent in polymer formulations .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of tetrahydrocyclohepta[b]indol derivatives. Researchers synthesized several analogs and tested them against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a potential pathway for drug development targeting specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial effects of tetrahydrocyclohepta[b]indol derivatives. The study evaluated the compounds against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results showed promising antibacterial activity, highlighting the compound's potential as a lead for new antibiotics .
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Conformation
- Substituent Position : Chloro or bromo groups at C2 reduce steric hindrance, leading to smaller dihedral angles (1.05°–1.38°) compared to the 5-methyl derivative (1.99°) .
- Ring Conformation : Electron-withdrawing substituents (Cl, Br) favor chair/sofa or envelope conformations, while alkyl groups (CH₃) retain boat-like structures .
Hydrogen Bonding and Crystal Packing
- Parent Compound : N5–H5···O6 hydrogen bonds (2.02 Å) form centrosymmetric dimers, while C10–H10A···Cg interactions (3.55 Å) stabilize layered packing .
- 2-Chloro Derivative : N–H···O bonds (2.14 Å) create R₂²(10) rings, and C–H···O/π interactions (3.37–3.45 Å) extend into a 3D network .
- 2-Bromo Derivative : N–H···O interactions (2.08 Å) generate stair-like molecular chains, with weak van der Waals forces between adjacent chains .
Biological Activity
7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHNO. The compound features a cycloheptene ring that adopts a slightly distorted boat conformation. Notably, intermolecular N—H⋯O hydrogen bonds form centrosymmetric dimers in the crystal structure, contributing to its stability and potential biological interactions .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a study found that several compounds based on this structure showed GI values in the nanomolar to micromolar range against tested cancer cell lines .
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line Tested | GI (nM) |
|---|---|---|
| Compound A | HeLa | 150 |
| Compound B | MCF-7 | 200 |
| Compound C | A549 | 300 |
The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. This is supported by findings that show alterations in key regulatory proteins involved in apoptosis pathways upon treatment with the compound .
Case Studies
- Case Study on HeLa Cells : In a controlled experiment involving HeLa cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours. The study highlighted the compound's ability to induce apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays .
- Mechanistic Insights : Another investigation focused on the molecular interactions of the compound with cellular targets. The study utilized molecular docking simulations to predict binding affinities with various proteins involved in cancer progression. The results suggested strong interactions with proteins such as Bcl-2 and p53, indicating potential pathways through which the compound may exert its anticancer effects .
Q & A
Q. What are the established synthesis protocols for 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one?
The compound is typically synthesized via cyclization of 2-hydroxymethylenecycloheptanone under Japp-Klingemann conditions using acetic acid and HCl (4:1 ratio) as catalysts . Modifications include alkylation (e.g., with methyl iodide/KOH in acetone) to introduce substituents at specific positions . Recrystallization from benzene/ethyl acetate mixtures is commonly employed for purification (>90% yield) .
Q. How is the molecular conformation determined experimentally?
Single-crystal X-ray diffraction (SCXRD) at 100 K is the gold standard, revealing key structural features. For example, the seven-membered ring adopts a slightly distorted envelope conformation (r.m.s. deviation: 0.052 Å), while substituents like methyl groups induce boat or twist-chair conformations in derivatives . Hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking interactions stabilize crystal packing .
Q. What biological activities are associated with this compound?
The core scaffold exhibits anticancer and antidepressant properties. Derivatives show activity against CNS disorders and DNA-interactive agents, with substituted analogs (e.g., chloro, methyl) demonstrating enhanced antimicrobial and anti-inflammatory effects . Toxicity studies (e.g., in vitro cell lines) are critical for structure-activity relationship (SAR) optimization .
Advanced Research Questions
Q. How do substituents influence conformational dynamics and pharmacological activity?
Substituents at the 2-position (e.g., methyl, chloro) alter ring puckering and intermolecular interactions. For instance:
- 2-Methyl derivatives exhibit envelope conformations, while 2-chloro analogs adopt twist-chair/sofa conformations, impacting solubility and target binding .
- Methyl groups increase steric hindrance, potentially reducing metabolic degradation in vivo . Computational modeling (DFT, MD simulations) is recommended to correlate conformational flexibility with bioactivity .
Q. What experimental challenges arise in resolving data contradictions across pharmacological studies?
Discrepancies in reported activities (e.g., anticancer vs. antimicrobial) often stem from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or concentration ranges .
- Crystallographic artifacts : Solvent-dependent polymorphism can alter molecular packing and bioavailability . Mitigation strategies include standardized bioassays (e.g., NIH/NCGC protocols) and SCXRD validation of test compounds .
Q. How can hydrogen-bonding networks inform drug design?
Graph-set analysis (R_2$$^2(10) motifs) reveals that N–H⋯O and C–H⋯O interactions form centrosymmetric dimers, enhancing crystal stability . These interactions may mimic target binding (e.g., kinase hinge regions), guiding the design of analogs with improved affinity .
Q. What methods optimize regioselectivity in alkylation reactions?
- Base selection : KOH in acetone favors methylation at the pyrrole N-position over the ketone oxygen .
- Temperature control : Ice-cold conditions reduce side reactions (e.g., over-alkylation) . Monitoring via H NMR (e.g., disappearance of NH peaks at δ 10–12 ppm) confirms reaction progress .
Methodological Recommendations
- Structural Analysis : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., 2-F, 2-NO) and test against a panel of biological targets .
- Data Reproducibility : Archive crystallographic data (CCDC entries) and raw bioassay datasets in public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
